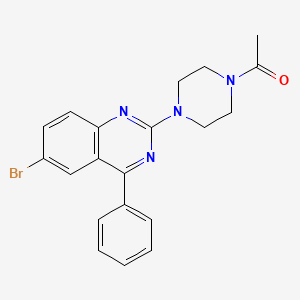![molecular formula C20H17N3O6S B3571899 N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3571899.png)
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide
説明
N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzamide, commonly referred to as MNBSA, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBSA is a small molecule that belongs to the class of sulfonamides and has a molecular weight of 438.49 g/mol.
科学的研究の応用
MNBSA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of MNBSA is in cancer research. Studies have shown that MNBSA has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MNBSA has been reported to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of MNBSA is not fully understood, but studies have shown that it targets specific proteins involved in cancer cell growth and survival. MNBSA has been reported to inhibit the activity of heat shock protein 90 (HSP90), a protein that plays a crucial role in cancer cell survival. MNBSA has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
MNBSA has been reported to have several biochemical and physiological effects. Studies have shown that MNBSA can induce oxidative stress and DNA damage in cancer cells, leading to cell death. MNBSA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MNBSA has also been reported to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
MNBSA has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. MNBSA is also stable and can be stored for long periods without degradation. However, MNBSA has some limitations for lab experiments. It has poor water solubility, which can limit its effectiveness in in vivo studies. MNBSA also has low bioavailability, which can affect its efficacy in animal models.
将来の方向性
MNBSA has several potential future directions for scientific research. One of the most promising directions is its use in combination therapy with other anti-cancer drugs. MNBSA has been shown to enhance the effectiveness of other anti-cancer drugs when used in combination. Another future direction is the development of MNBSA analogs with improved water solubility and bioavailability. MNBSA analogs could potentially have better efficacy in in vivo studies and clinical trials. Lastly, MNBSA could have potential applications in other fields, such as neurodegenerative diseases and inflammation, which require further investigation.
Conclusion
In conclusion, MNBSA is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBSA has potent anti-cancer activity, and its mechanism of action involves targeting specific proteins involved in cancer cell growth and survival. MNBSA has several advantages and limitations for lab experiments, and future directions for research include its use in combination therapy and the development of MNBSA analogs. MNBSA has the potential to be a valuable tool in scientific research and could lead to the development of new treatments for cancer and other diseases.
特性
IUPAC Name |
N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-29-18-10-4-16(5-11-18)22-30(27,28)19-12-6-15(7-13-19)21-20(24)14-2-8-17(9-3-14)23(25)26/h2-13,22H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXHULCQSBEFNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)

![5-[(1-naphthyloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3571851.png)
![N-methyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B3571857.png)
![4-[4-(diethylamino)-2-hydroxybenzylidene]-1-(4-iodophenyl)-3,5-pyrazolidinedione](/img/structure/B3571878.png)
![4-bromo-3-{[(2-methylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3571883.png)
![1-(4-bromophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3571889.png)
![2-chloro-N-(4-chlorophenyl)-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571898.png)
![N-(4-{[(2,5-dichlorophenyl)sulfonyl]amino}phenyl)benzamide](/img/structure/B3571903.png)
![N-(4-bromophenyl)-2-chloro-5-{[(4-fluorophenyl)amino]sulfonyl}benzamide](/img/structure/B3571905.png)
![5,5'-oxybis[2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3571906.png)
